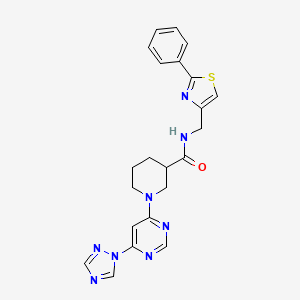![molecular formula C21H17N3O4 B2707153 5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-18-0](/img/structure/B2707153.png)
5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a carboxylic acid group, an imidazole ring, and a pyridine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a carboxylic acid group might make this compound acidic, and the aromatic rings might contribute to its stability .Aplicaciones Científicas De Investigación
Pore Modification and Selective Gas Adsorption
The study by Sen et al. (2014) explores the construction of non-interpenetrated charged metal-organic frameworks using a rigid and angular tetracarboxylic acid incorporating an imidazolium group. These frameworks demonstrate selective CO2 adsorption over N2, highlighting their potential in gas separation technologies.
Functionalization Reactions
Yıldırım et al. (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, resulting in the formation of a 3H-imidazo[4,5-b] pyridine derivative. This research, detailed in their publication, provides insight into synthetic pathways and reaction mechanisms relevant to the chemical compound of interest (Yıldırım et al., 2005).
Antituberculotic Activity
Bukowski and Janowiec (1996) synthesized derivatives of 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid to investigate their potential antituberculotic activity. Their work adds to the understanding of the therapeutic applications of imidazo[4,5-b]pyridine derivatives (Bukowski & Janowiec, 1996).
Photocatalytic Activities
Li et al. (2018) synthesized Pb-based coordination polymers for adsorption properties and visible photocatalytic activities. Their research highlights the stability and efficiency of these polymers in dye degradation under visible light irradiation, relevant for environmental cleanup applications (Li et al., 2018).
Low-Cost Emitters with Large Stokes' Shift
Volpi et al. (2017) developed a one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating their potential as low-cost materials with significant optical properties, including large Stokes' shift and tunable quantum yields. This research has implications for the development of luminescent materials (Volpi et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-13-8-9-17(28-2)14(10-13)16-11-15(21(25)26)18-20(22-16)24-19(23-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOPVZHAMZCASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


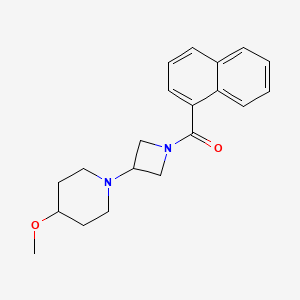
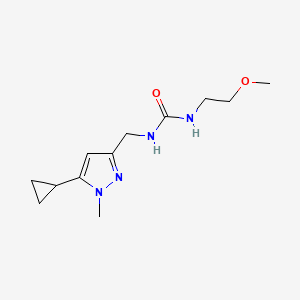
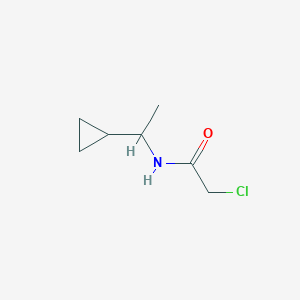

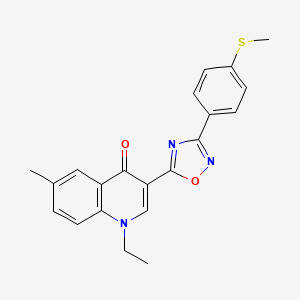
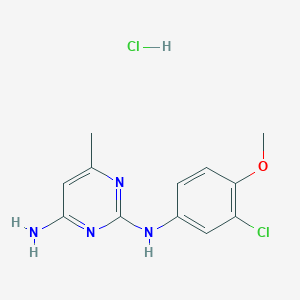
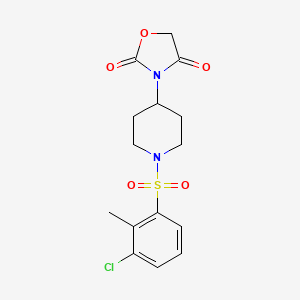
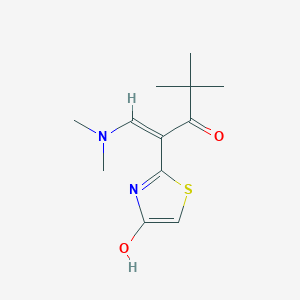

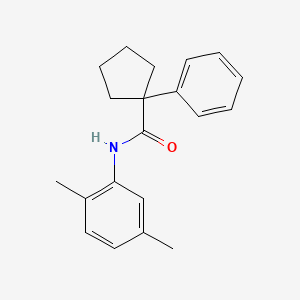

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2707090.png)
